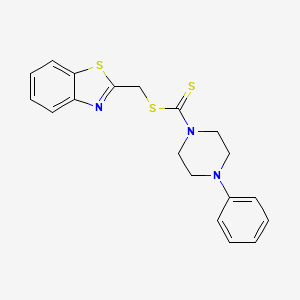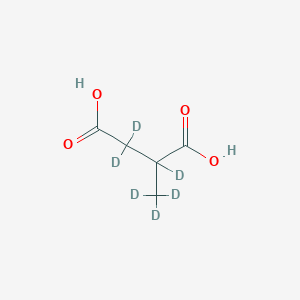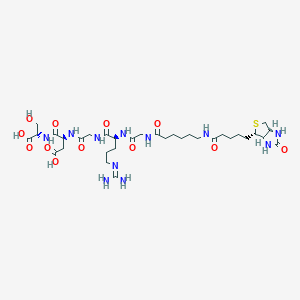
1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine is an organic compound with significant applications in life sciences research. It is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. This compound is particularly useful in studies related to DNA synthesis and repair, as well as in the development of antiviral and anticancer therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected hexose.
Deoxygenation: The 2,3 positions on the sugar are deoxygenated using reagents like tributyltin hydride and a radical initiator.
Glycosylation: The deoxygenated sugar is then glycosylated with a cytosine base under acidic conditions to form the desired nucleoside analog
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques like crystallization, chromatography, and recrystallization to obtain the pure compound
Análisis De Reacciones Químicas
1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction reactions can convert it back to its original form or other reduced derivatives using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule
Aplicaciones Científicas De Investigación
1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine involves its incorporation into DNA during replication. Once incorporated, it inhibits further DNA synthesis, leading to the termination of the DNA chain. This property makes it effective in stopping the proliferation of cancer cells and viruses. The compound targets DNA polymerases and other enzymes involved in DNA replication .
Comparación Con Compuestos Similares
1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine is unique compared to other nucleoside analogs due to its specific deoxygenation at the 2,3 positions. Similar compounds include:
2’,3’-Dideoxycytidine: Another nucleoside analog used in antiviral therapies.
2’,3’-Didehydro-2’,3’-dideoxythymidine: Known for its use in HIV treatment.
2’,3’-Dideoxyadenosine: Studied for its potential in cancer therapy
Propiedades
Fórmula molecular |
C10H15N3O5 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-10(17)7(15)5(4-14)18-8(10)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7+,8-,10?/m1/s1 |
Clave InChI |
PPUDLEUZKVJXSZ-PELMPBBBSA-N |
SMILES isomérico |
CC1([C@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O |
SMILES canónico |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)

![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)



![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)




![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)
